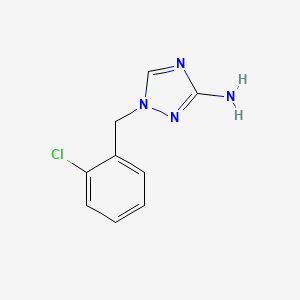

1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Description

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHQHOGLGCSGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222423 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-04-2 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

De Novo Regioselective Synthesis of 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine: A Convergent Approach

Executive Summary

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for amides and a core pharmacophore in kinase inhibitors and anti-inflammatory agents. The synthesis of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine presents a classic challenge in heterocyclic chemistry: achieving strict regiocontrol over the poly-nucleophilic triazole ring. This whitepaper details a robust, highly regioselective, and self-validating convergent synthetic strategy designed to bypass the limitations of direct alkylation.

Retrosynthetic Analysis & Mechanistic Rationale

The Pitfall of Direct Alkylation

A naive approach to synthesizing 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves the direct SN2 alkylation of commercially available 3-amino-1H-1,2,4-triazole with 2-chlorobenzyl chloride under basic conditions (e.g., K2CO3 / DMF). However, 3-amino-1,2,4-triazole exhibits extensive tautomerism and possesses multiple nucleophilic centers (N1, N2, N4, and the exocyclic NH2 ).

Computational and experimental studies demonstrate that electrophilic attack on C-amino-1,2,4-triazoles proceeds with notoriously low selectivity [1]. The global nucleophilicity dictates that direct alkylation yields a difficult-to-separate statistical mixture of 1-alkyl-3-amino (major), 1-alkyl-5-amino (minor), and N4-alkylated isomers. Chromatographic separation of these polar regioisomers severely impacts scalability and overall yield.

The Convergent De Novo Strategy

To enforce absolute regiocontrol, we employ a de novo ring-construction methodology [2]. By pre-assembling the substitution pattern on an acyclic precursor, the cyclization step is thermodynamically and kinetically funneled toward a single regioisomer.

The strategy relies on the synthesis of an intermediate hydrazinecarboximidamide (guanylhydrazine). When 1-(2-chlorobenzyl)hydrazine reacts with aminoiminomethanesulfonic acid (an activated thiourea derivative), the primary amine of the hydrazine selectively displaces the sulfonic acid leaving group. Subsequent cyclization with a formic acid equivalent (trimethyl orthoformate) selectively bridges the substituted hydrazine nitrogen (N1) and the terminal guanyl nitrogen (N4), yielding the 1-substituted-3-amino-1,2,4-triazole exclusively.

Direct alkylation vs. highly regioselective de novo synthesis.

Experimental Workflows

The following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to ensure the integrity of the intermediate before progressing.

Convergent workflow for 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine.

Step 3.1: Synthesis of (2-Chlorobenzyl)hydrazine

Rationale: A large excess of hydrazine hydrate is utilized to suppress over-alkylation (formation of symmetrical 1,2-bis(2-chlorobenzyl)hydrazine).

-

Add hydrazine monohydrate (500 mmol, 10.0 equiv) to absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to 60 °C.

-

Add 2-chlorobenzyl chloride (50 mmol, 1.0 equiv) dropwise over 30 minutes to maintain steady kinetics and prevent local concentration spikes.

-

Reflux the mixture for 3 hours.

-

Cool to room temperature, concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Partition the residue between CH2Cl2 (150 mL) and 1M NaOH (50 mL). Extract the aqueous layer twice with CH2Cl2 .

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the product as a pale yellow oil.

-

Analytical Checkpoint: LC-MS expected [M+H]+=157.0 . 1H NMR ( CDCl3 ) should show a distinct singlet for the benzylic CH2 around 3.9 ppm.

Step 3.2: Synthesis of Aminoiminomethanesulfonic Acid

Rationale: Oxidation of thiourea provides an excellent electrophilic guanylating agent. The sulfonic acid moiety is a superior leaving group compared to methyl mercaptan (generated from S-methylisothiourea), driving the reaction forward without generating toxic, foul-smelling byproducts [2].

-

Suspend thiourea (100 mmol, 1.0 equiv) and sodium tungstate dihydrate (1 mmol, 0.01 equiv) in water (50 mL) and cool to 0 °C in an ice bath.

-

Add 30% aqueous H2O2 (300 mmol, 3.0 equiv) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

-

Stir the mixture for an additional 2 hours at 0 °C. The product will precipitate as a white crystalline solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Analytical Checkpoint: The product is highly polar. Confirm identity via melting point (expected ~124-125 °C, dec.) and IR spectroscopy (strong SO3 stretching bands at 1200 and 1050 cm−1 ).

Step 3.3: Assembly of 1-(2-Chlorobenzyl)hydrazinecarboximidamide

Rationale: The primary amine of the (2-chlorobenzyl)hydrazine acts as the nucleophile, attacking the electron-deficient carbon of the aminoiminomethanesulfonic acid, displacing the SO3H group.

-

Dissolve (2-chlorobenzyl)hydrazine (40 mmol, 1.0 equiv) in anhydrous acetonitrile (40 mL).

-

Add aminoiminomethanesulfonic acid (48 mmol, 1.2 equiv) in one portion.

-

Stir the suspension at room temperature for 1.5 to 2 hours. The reaction is typically heterogeneous.

-

Concentrate the reaction mixture in vacuo. Because the intermediate is highly polar and water-soluble, it is utilized in the next step without further column purification.

-

Analytical Checkpoint: LC-MS expected [M+H]+=199.1 . The disappearance of the starting hydrazine mass confirms completion.

Step 3.4: Orthoester-Mediated Cyclization

Rationale: Trimethyl orthoformate acts as both the solvent and the C5 carbon source. Heating drives the condensation between the substituted hydrazine nitrogen (N1) and the terminal primary amine of the guanyl group (N4). The extrusion of methanol drives the aromatization of the triazole ring.

-

Transfer the crude 1-(2-chlorobenzyl)hydrazinecarboximidamide into a heavy-walled sealed tube or pressure vessel.

-

Add trimethyl orthoformate (15 mL, excess) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 2 mmol, 0.05 equiv).

-

Seal the vessel and heat to 140 °C behind a blast shield for 14 hours.

-

Cool to room temperature. Carefully vent the vessel and concentrate the mixture under reduced pressure to remove unreacted orthoformate.

-

Dissolve the crude residue in a minimal amount of CH2Cl2 and filter through a short pad of silica gel, eluting with 10-20% Methanol in CH2Cl2 .

-

Further purify via recrystallization from ethyl acetate/hexanes to afford the pure 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine.

-

Analytical Checkpoint: LC-MS expected [M+H]+=209.1 . 1H NMR ( DMSO−d6 ) will display a sharp singlet at ~8.2 ppm corresponding to the C5 triazole proton, a singlet at ~5.3 ppm for the benzylic CH2 , and a broad singlet at ~5.8 ppm for the exocyclic NH2 protons.

Quantitative Data & Yield Optimization

The table below summarizes the stoichiometric parameters and expected yields for the optimized convergent sequence. Yields are based on isolated, analytically pure compounds.

| Reaction Step | Limiting Reagent | Key Reagents (Equiv.) | Temp / Time | Expected Yield | Purity (LC-MS) |

| 1. Alkylation | 2-Chlorobenzyl chloride | Hydrazine hydrate (10.0) | 60 °C / 3 h | 82 - 88% | > 95% |

| 2. Oxidation | Thiourea | H2O2 (3.0), Na2WO4 (0.01) | 0 °C / 2 h | 75 - 80% | > 98% |

| 3. Guanylation | (2-Chlorobenzyl)hydrazine | Aminoiminomethanesulfonic acid (1.2) | 25 °C / 1.5 h | Quantitative (Crude) | N/A (Used crude) |

| 4. Cyclization | Hydrazinecarboximidamide | Trimethyl orthoformate (Excess) | 140 °C / 14 h | 60 - 70% (Over 2 steps) | > 98% |

References

-

Chernyshev, V. M., Vlasova, A. G., Astakhov, A. V., Shishkina, S. V., & Shishkin, O. V. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(1), 375–385.[Link]

-

Noël, R., Song, X., Jiang, R., Chalmers, M. J., Griffin, P. R., & Kamenecka, T. M. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597.[Link]

A Comprehensive Guide to the Structural Elucidation of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Preamble: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and agrochemical development, 1,2,4-triazole derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities.[1][2][3] The precise three-dimensional architecture of these molecules dictates their function, making their unambiguous structural elucidation a critical, non-negotiable step in the research and development pipeline. An error in structural assignment, particularly concerning isomerism, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and compromised intellectual property.

This technical guide provides an in-depth, methodology-driven approach to the complete structural elucidation of a representative molecule: 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine . We will move beyond a mere recitation of techniques, instead focusing on the strategic application and logical integration of data from multiple analytical platforms to build an irrefutable structural proof. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust framework for characterizing novel substituted triazoles.

The Foundational Challenge: Synthesis and Regioselectivity

The structural elucidation process begins with the synthesis. The most common route to N-substituted 3-amino-1,2,4-triazoles involves the alkylation of 3-amino-1H-1,2,4-triazole. However, the triazole ring is an ambident nucleophile, possessing multiple nitrogen atoms (N1, N2, and N4) that can be alkylated.[4][5] This presents a significant regioselectivity challenge.

The reaction of 3-amino-1H-1,2,4-triazole with 2-chlorobenzyl chloride under basic conditions can theoretically yield three different regioisomers. The prevalence of the N1-isomer is often favored, but this is not guaranteed and is highly dependent on reaction conditions such as the base, solvent, and temperature.[6] Therefore, the primary objective of the elucidation process is not just to confirm the presence of the constituent parts, but to definitively prove the point of attachment of the 2-chlorobenzyl group to the N1 position of the triazole ring.

The Analytical Workflow: A Multi-Pronged Approach

A robust structural confirmation is never reliant on a single technique. It is the synergistic convergence of data from orthogonal methods that constitutes a definitive proof. Our workflow is designed to systematically build the structural picture, with each step validating the last and providing new layers of information.

Mass Spectrometry: Confirming the Elemental Composition

Causality: The first and most fundamental question is whether the reaction produced a compound of the expected molecular weight and formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the ideal tool for this purpose. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Expected Data: For 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine, the molecular formula is C₉H₉ClN₄.[7] The presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a powerful diagnostic tool.

| Parameter | Expected Value |

| Molecular Formula | C₉H₉ClN₄ |

| Monoisotopic Mass | 208.05157 Da |

| [M+H]⁺ (³⁵Cl) | 209.05885 m/z |

| [M+H]⁺ (³⁷Cl) | 211.05590 m/z |

| Isotopic Ratio (M:M+2) | ~3:1 |

A measured mass for the [M+H]⁺ ion that is within 5 ppm of the calculated value, combined with the correct isotopic pattern, provides strong evidence for the elemental composition of the product.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it cannot distinguish between regioisomers, it can verify the successful incorporation of the amine and triazole moieties and the absence of starting material functionalities.

Expected Absorptions: The IR spectrum serves as a qualitative check. Key vibrational bands confirm the molecular backbone.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3050 | C-H Stretch | Triazole Ring |

| 3050 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Benzylic (-CH₂-) |

| ~1650 | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Stretching | Triazole & Aromatic Rings |

| ~800 - 750 | C-H Out-of-plane Bending | ortho-disubstituted Benzene |

| ~750 | C-Cl Stretch | Aryl Chloride |

The presence of sharp N-H stretching bands and the characteristic fingerprint region for the substituted aromatic and triazole rings confirms the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to solve the regioselectivity puzzle.[10]

¹H NMR Spectroscopy

Causality: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their connectivity to neighboring protons (spin-spin coupling), and their relative abundance (integration).

Predicted Spectral Data:

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Triazole C5-H | ~8.0 - 8.5 | Singlet (s) | 1H | The lone proton on the electron-deficient triazole ring resonates far downfield.[10] |

| Aromatic H (4H) | ~7.2 - 7.5 | Multiplet (m) | 4H | Protons on the 2-chlorobenzyl ring. The ortho-substitution pattern leads to a complex multiplet. |

| Benzylic CH₂ | ~5.4 - 5.6 | Singlet (s) | 2H | Methylene protons adjacent to the triazole nitrogen and the aromatic ring. No adjacent protons to couple with. |

| Amine NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift can vary with concentration and solvent. Broadness is due to quadrupole broadening and exchange. Signal disappears upon D₂O shake. |

¹³C NMR Spectroscopy

Causality: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. This is crucial for confirming the total carbon count and identifying the carbons of the triazole ring.

Predicted Spectral Data:

| Signal Assignment | Predicted δ (ppm) | Rationale |

| Triazole C3-NH₂ | ~155 - 165 | Carbon bearing the amino group, highly deshielded.[10] |

| Triazole C5-H | ~145 - 150 | Deshielded carbon attached to a proton in the heterocyclic ring.[10] |

| Aromatic C (6C) | ~127 - 135 | Carbons of the chlorobenzyl ring. The C-Cl and C-CH₂ carbons will have distinct shifts. |

| Benzylic CH₂ | ~50 - 55 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |

2D NMR: The Definitive Connectivity Proof

Causality: While 1D NMR suggests the structure, 2D NMR provides the definitive proof of covalent bonding through space (NOESY) or through bonds (COSY, HSQC, HMBC). For determining regiochemistry, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.

The key to confirming the N1-substitution lies in observing a ³J correlation from the benzylic methylene protons (-CH₂-) to the C5 carbon of the triazole ring. This correlation is only possible if the benzyl group is attached to N1 (or N2), but not N4. The combination with other data confirms the N1 isomer.

A full suite of 2D experiments (COSY, HSQC, HMBC) will allow for the unambiguous assignment of every proton and carbon signal, cementing the proposed structure.

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[11] It moves beyond connectivity to provide a precise three-dimensional map of the molecule in the solid state, detailing exact bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane). This is often the most challenging step.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are used to solve the phase problem and generate an electron density map, from which an atomic model is built and refined.[11]

The resulting crystallographic information file (CIF) provides an unambiguous confirmation of the N1-alkylation, leaving no room for doubt.

Summary and Conclusion

The structural elucidation of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a systematic process that relies on the logical integration of data from multiple analytical techniques. Mass spectrometry confirms the elemental formula, and FTIR spectroscopy verifies the presence of key functional groups. The core of the elucidation is performed using a suite of NMR experiments, with the HMBC technique being paramount for the definitive assignment of regiochemistry. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure. Adherence to this rigorous, multi-faceted workflow ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development efforts.

References

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Thieme Chemistry. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. RJ-Abs. [Link]

-

Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. PubMed. [Link]

-

Supplementary Information for Chemical Science. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

-

Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. [Link]

-

Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Thi-Qar Science Journal. [Link]

-

Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy. Book Publisher International. [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

-

1-(3-chlorobenzyl)-1h-1,2,4-triazol-3-amine. PubChemLite. [Link]

-

X-ray crystallography experimental details. ResearchGate. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. stm1.bookpi.org [stm1.bookpi.org]

- 7. PubChemLite - 1-(3-chlorobenzyl)-1h-1,2,4-triazol-3-amine (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of CAS 147159-33-9 (1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine) in Drug Discovery: Synthesis, Regioselectivity, and Pharmacophore Mapping

Executive Summary

In modern medicinal chemistry, nitrogen-rich heterocycles serve as privileged scaffolds due to their robust physicochemical properties and versatile binding modalities. Among these, 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 147159-33-9) has emerged as a critical building block[1]. As a Senior Application Scientist, I frequently leverage this compound not as a final therapeutic, but as a highly reactive, regiochemically defined core for synthesizing Multi-Target Directed Ligands (MTDLs) and kinase inhibitors. This technical guide deconstructs its physicochemical profile, the mechanistic rationale behind its regioselective synthesis, and its downstream applications in rational drug design.

Physicochemical Profiling & Structural Parameters

Before deploying CAS 147159-33-9 in library synthesis, it is imperative to understand its baseline parameters. The molecule combines a lipophilic 4-chlorobenzyl moiety with a polar, hydrogen-bond-donating/accepting 3-amino-1,2,4-triazole headgroup, making it an ideal candidate for penetrating hydrophobic enzyme pockets while maintaining aqueous solubility.

| Parameter | Value |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

| CAS Number | 147159-33-9 |

| Molecular Formula | C9H9ClN4 |

| Molecular Weight | 208.65 g/mol |

| MDL Number | MFCD03422579 |

| Purity Standard | ≥ 97% (Typical commercial grade) |

| Physical State | Solid |

(Data aggregated from 2[2] and 1[1])

Mechanistic Chemistry: Regioselective Synthesis

The de novo synthesis of CAS 147159-33-9 is a textbook example of regiocontrol in heterocyclic chemistry. The reaction involves the alkylation of 1H-1,2,4-triazol-3-amine with 4-chlorobenzyl chloride[3].

The Regioselectivity Challenge: 1H-1,2,4-triazol-3-amine possesses multiple nucleophilic centers (N1, N2, N4, and the exocyclic NH2). Under basic conditions, deprotonation yields a delocalized triazolyl anion. While kinetic control might lead to a mixture of N1 and N2 alkylated products, the N1-alkylated species (CAS 147159-33-9) is the thermodynamically favored product due to minimized steric repulsion with the adjacent C3-amino group[4].

Protocol: Self-Validating Synthesis of CAS 147159-33-9 To ensure high fidelity and yield, the following protocol utilizes thermodynamic control to isolate the N1-isomer:

-

Reagent Preparation: Suspend 1H-1,2,4-triazol-3-amine (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in dry N,N-dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that poorly solvates the triazolyl anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 displacement[3]. K₂CO₃ is chosen as a mild base to deprotonate the triazole ring without causing unwanted side reactions at the exocyclic amine.

-

-

Electrophile Addition: Add 4-chlorobenzyl chloride (1.1 equiv) dropwise at room temperature to prevent uncontrolled exothermic spikes.

-

Thermodynamic Heating: Elevate the reaction temperature to 80°C and stir for 4–6 hours[3].

-

Causality: Heating overcomes the activation energy barrier, driving the equilibrium toward the more stable N1-isomer.

-

-

Reaction Quenching & Precipitation: Pour the mixture into ice-cold distilled water. The product, being highly lipophilic due to the 4-chlorobenzyl group, will precipitate as a solid.

-

Isolation & Purification: Filter the precipitate and recrystallize from ethanol to separate the major N1-isomer from any residual N2-isomer trace impurities.

Regioselective SN2 alkylation workflow for the synthesis of CAS 147159-33-9.

Pharmacophore Utility in Drug Discovery (MTDLs)

CAS 147159-33-9 is not merely a chemical curiosity; it is a meticulously designed pharmacophore module. The 1,2,4-triazole core acts as an excellent bioisostere for amide bonds, offering enhanced metabolic stability while retaining critical hydrogen-bonding capabilities.

Application in Alzheimer's Disease (AD): Recent breakthroughs in neuropharmacology have shifted toward Multi-Target Directed Ligands (MTDLs). A landmark 2026 study published in ACS Omega by Franco et al. demonstrated the profound utility of 1,5-disubstituted-3-amino-1,2,4-triazoles in targeting Alzheimer's disease[5]. By utilizing the 3-amino group of the triazole as an anchor for further derivatization (e.g., coupling with benzylpiperazine derivatives), researchers can create molecules that simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[5].

The 4-chlorobenzyl moiety of CAS 147159-33-9 is perfectly suited to interact with the hydrophobic Peripheral Anionic Site (PAS) of AChE, while the triazole nitrogens can coordinate with metal ions (like Cu²⁺ and Fe³⁺) to prevent amyloid-beta aggregation and reduce lipid peroxidation[6].

Pharmacophore mapping of CAS 147159-33-9 in Multi-Target Directed Ligand (MTDL) design.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, rigorous analytical validation is required. The primary challenge is confirming the N1-alkylation over the N2-alkylation.

-

¹H NMR Spectroscopy: The diagnostic signal is the triazole C5 proton. In the N1-isomer (CAS 147159-33-9), this proton typically resonates further downfield (around δ 8.0 - 8.5 ppm in DMSO-d₆) compared to the N2-isomer, due to the deshielding effect of the adjacent substituted nitrogen. The benzylic CH₂ protons will appear as a sharp singlet around δ 5.2 ppm.

-

LC-MS: Electrospray ionization (ESI+) will yield a prominent [M+H]⁺ peak at m/z 209.0 (and 211.0 for the ³⁷Cl isotope, in a characteristic 3:1 ratio), confirming the exact mass and isotopic signature of the monochlorinated compound.

References

-

Fluorochem. "1-(4-Chloro-benzyl)-1H-[1,2,4]triazol-3-ylamine - Product F030412." Fluorochem UK. 2

-

Moldb. "147159-33-9 | 1-[(4-chlorophenyl)methyl]-1h-1,2,4-triazol-3-amine." Moldb Chemical Database. 1

-

Benchchem. "1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine." Benchchem. 3

-

Voitekhovich, S. V., et al. "Regioselective alkylation of amino- and mercapto-1,2,4-triazoles with t-BuOH–HClO₄." Tetrahedron (2012). 4

-

Franco, D. P., et al. "Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets." ACS Omega 11.8 (2026): 13184-13198. 5

Sources

- 1. 147159-33-9 | 1-[(4-chlorophenyl)methyl]-1h-1,2,4-triazol-3-amine - Moldb [moldb.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine | 147159-33-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide

Introduction

1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active molecules. The 3-amino-1,2,4-triazole scaffold, in particular, offers valuable physicochemical properties that can enhance solubility and bioavailability. A thorough spectroscopic characterization is fundamental for the unequivocal identification, purity assessment, and structural elucidation of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine consists of a 2-chlorobenzyl group attached to the N1 position of a 1H-1,2,4-triazol-3-amine ring.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₄ | - |

| Molecular Weight | 208.65 g/mol | - |

| Monoisotopic Mass | 208.05157 Da | [1] |

| XlogP (predicted) | 1.9 | [1] |

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine in a solvent like DMSO-d₆ would exhibit several distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Chemical Shifts

The expected chemical shifts (δ) in ppm are as follows:

-

Amino Protons (-NH₂): A broad singlet is anticipated in the region of δ 5.0-6.0 ppm. In a related compound, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the NH₂ protons appear as a singlet at δ 5.36 ppm.

-

Benzyl Protons (-CH₂-): A sharp singlet is expected around δ 5.4-5.8 ppm. For the analogous compound 1-(2-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole, the benzyl protons appear at δ 5.79 ppm.[2]

-

Triazole Proton (-CH=): A singlet corresponding to the C5-H of the triazole ring is predicted to be in the downfield region, likely around δ 8.0-8.6 ppm. In 1-benzyl-4-phenyl-1H-1,2,3-triazole, the C5-H proton appears at δ 8.63 ppm.[2]

-

Aromatic Protons (chlorobenzyl group): The four protons on the chlorobenzyl ring will appear as a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) due to their distinct chemical environments and spin-spin coupling.

Table 2: Predicted ¹H NMR Data for 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 6.0 | Broad Singlet |

| -CH₂- | 5.4 - 5.8 | Singlet |

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| Triazole-H (C5-H) | 8.0 - 8.6 | Singlet |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Caption: Key proton environments in the molecule.

¹³C NMR Spectroscopy: A Predictive Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are as follows:

-

Benzyl Carbon (-CH₂-): This carbon is expected to resonate around δ 50-55 ppm. In a similar structure, the benzyl CH₂ carbon appears at δ 52.7 ppm.[2]

-

Aromatic Carbons (chlorobenzyl group): The six aromatic carbons will appear in the range of δ 125-138 ppm. The carbon attached to the chlorine atom (C-Cl) will be downfield shifted.

-

Triazole Carbons: The two carbons of the triazole ring are expected at approximately δ 145-160 ppm. For a related 1,2,4-triazole derivative, the C-3 and C-5 carbons appear at δ 156.7 and 160.5 ppm, respectively.

Table 3: Predicted ¹³C NMR Data for 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 50 - 55 |

| Aromatic-C | 125 - 138 |

| Triazole-C (C3 & C5) | 145 - 160 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe and tune the instrument to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data similarly to ¹H NMR and assign the chemical shifts to the corresponding carbon atoms.

Caption: Key carbon environments in the molecule.

Mass Spectrometry: A Predictive Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 208.65. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 having about one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways:

-

Loss of the chlorobenzyl radical to give a fragment corresponding to the aminotriazole ring.

-

Cleavage of the benzyl C-N bond to generate the 2-chlorobenzyl cation (m/z 125), which may rearrange to the chlorotropylium ion.

-

Fragmentation of the triazole ring.

-

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 208/210 | [M]⁺ (Molecular ion) |

| 125/127 | [C₇H₆Cl]⁺ (chlorobenzyl cation) |

| 83 | [C₂H₃N₄]⁺ (aminotriazole fragment) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct infusion for Electrospray Ionization or a heated probe for Electron Ionization).

-

Ionization: Ionize the sample using the chosen technique (e.g., ESI, EI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Caption: Predicted fragmentation pathways.

Infrared (IR) Spectroscopy: A Predictive Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

-

N-H Stretching: The amino group will show one or two sharp to medium bands in the region of 3100-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl group will be just below 3000 cm⁻¹.

-

C=N and N=N Stretching: The triazole ring will exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption band for the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | 3100 - 3500 |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=N, N=N (triazole) | 1400 - 1650 |

| C-Cl | 700 - 800 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Sources

Structural Elucidation of 1,2,4-Triazole Derivatives: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore prevalent in modern medicinal chemistry, serving as the core structural motif in numerous antifungal agents (e.g., fluconazole, mefentrifluconazole), anticancer drugs, and agricultural fungicides[1]. Accurate structural elucidation of these derivatives is critical for establishing structure-activity relationships (SAR) and ensuring batch-to-batch synthetic fidelity. This whitepaper provides an in-depth, mechanistic guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1,2,4-triazole derivatives. By bridging the gap between theoretical tautomerism and empirical spectral data, this document establishes a self-validating framework for robust structural characterization.

Structural Dynamics & Tautomerism: The Causality Behind Spectral Complexity

The interpretation of 1,2,4-triazole NMR spectra cannot be approached as a static puzzle; it requires an understanding of the molecule's dynamic tautomeric equilibrium. The unsubstituted 1,2,4-triazole ring can exist in three distinct tautomeric forms: 1H , 2H , and 4H [2][3].

-

1H- and 2H-Tautomers (Asymmetric): In the gas phase and in most solutions, the 1H-tautomer is thermodynamically favored over the 4H-tautomer by approximately 7 kcal/mol[3]. Because the proton is localized on N1 (or N2), the C3 and C5 positions are chemically and electronically non-equivalent.

-

4H-Tautomer (Symmetric): When the proton is localized on N4, the molecule possesses a C2v axis of symmetry, rendering the C3 and C5 positions chemically equivalent.

Mechanistic Insight: The rate of proton exchange between these tautomeric states is highly dependent on solvent polarity, concentration, and temperature[4]. In non-polar solvents (e.g., CDCl₃), rapid intermolecular proton exchange can lead to signal broadening or time-averaged signals. In highly polar, hydrogen-bonding solvents (e.g., DMSO-d₆), the equilibrium is slowed, and specific tautomeric forms (predominantly the 1H-form) are stabilized, resulting in distinct, sharp signals for C3 and C5[3].

Caption: Tautomeric equilibrium of 1,2,4-triazole highlighting symmetry and stability.

¹H NMR Spectral Signatures & Mechanistic Causality

The ¹H NMR spectrum of a 1,2,4-triazole derivative is defined by the profound electron-withdrawing nature of its three nitrogen atoms, which heavily deshield the ring protons[4].

Triazole Ring Protons (C3-H and C5-H)

The protons directly attached to the carbon atoms of the 1,2,4-triazole ring typically resonate in the far downfield region, usually between δ 7.5 and 9.5 ppm [4].

-

Asymmetric Derivatives (1-substituted): Substitution at the N1 position locks the molecule into an asymmetric configuration. Consequently, the C3-H and C5-H protons will appear as two distinct singlets. The C5-H proton, being flanked by two nitrogen atoms (N1 and N4), is typically more deshielded and appears further downfield than the C3-H proton.

-

Symmetric Derivatives (4-substituted): Substitution at the N4 position enforces symmetry. The C3-H and C5-H protons become chemically equivalent and resonate as a single, integrated 2H singlet.

The N-H Proton & Deuterium Exchange Validation

In N-unsubstituted triazoles, the N-H proton appears as a broad singlet whose chemical shift is highly variable (often between δ 10.0 - 14.0 ppm)[4]. This broadening is caused by the quadrupolar relaxation of the adjacent nitrogen-14 nucleus and rapid chemical exchange.

Self-Validating Protocol: To definitively assign the N-H proton, a D₂O exchange experiment must be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube facilitates the exchange of the labile N-H proton for deuterium (N-D). Because deuterium resonates at a different frequency, the broad N-H signal will completely disappear from the ¹H NMR spectrum, confirming its identity[4].

¹³C NMR Framework & Electronic Environments

The ¹³C NMR spectrum provides a direct map of the carbon framework. The electron-deficient nature of the triazole ring pushes the carbon signals significantly downfield.

Triazole Ring Carbons (C3 and C5)

The C3 and C5 carbons are typically observed in the range of δ 140 to 170 ppm [5].

-

Substituent Electronic Effects: The exact chemical shift is highly sensitive to the electronic nature of substituents. For example, in 4-amino-4H-1,2,4-triazole, the exocyclic amino group at the N4 position acts as an electron-withdrawing group via inductive effects, deshielding the adjacent C3 and C5 carbons to approximately δ 147 ppm in DMSO-d₆[6]. In contrast, the parent 1H-1,2,4-triazole C3/C5 carbons resonate slightly upfield at ~144.5 ppm[6].

-

Thione/One Derivatives: In 1,2,4-triazole-3-thione or -3-one derivatives, the C=S or C=O carbons are highly deshielded, often appearing between δ 160 and 180 ppm [7].

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating workflow must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation: Weigh 10–15 mg of the 1,2,4-triazole derivative for ¹H NMR (30–50 mg for ¹³C NMR)[6]. Dissolve completely in 0.6 mL of a deuterated solvent. Solvent Choice: Use DMSO-d₆ for highly polar or tautomerically dynamic compounds to slow proton exchange and sharpen signals. Use CDCl₃ for lipophilic derivatives.

-

Instrument Calibration: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock the magnetic field to the deuterium frequency of the solvent. Shim the magnetic field (Z1, Z2, Z3) to achieve a sharp, symmetrical solvent peak.

-

Data Acquisition (¹H NMR): Set the spectral width from -2 to 16 ppm. Acquire 16–32 scans with a relaxation delay (d1) of 1–2 seconds.

-

Data Acquisition (¹³C NMR): Set the spectral width from 0 to 220 ppm. Because ¹³C has a low natural abundance (~1.1%), acquire 1024 to 4096 scans with a relaxation delay of 2–5 seconds to allow for full carbon nuclei relaxation[6]. Utilize proton decoupling (e.g., WALTZ-16) to simplify the spectrum into singlets.

-

Processing & Validation: Apply a Fourier Transform (FT). Phase the spectrum manually to ensure all peaks are in positive absorptive mode. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ central quintet at δ 2.50 ppm for ¹H, and septet at δ 39.52 ppm for ¹³C)[6].

Caption: Standardized, self-validating workflow for the NMR analysis of 1,2,4-triazoles.

Data Synthesis & Interpretation

The following table synthesizes expected chemical shift ranges based on empirical data from authoritative literature, serving as a rapid reference for structural elucidation[4][5][6][7].

| Molecular Feature | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Characteristics |

| C3-H / C5-H (Ring) | ¹H | 7.5 – 9.5 | Singlet (Symmetric) or Two Singlets (Asymmetric) |

| N-H (Unsubstituted) | ¹H | 10.0 – 14.0 | Broad Singlet; Disappears upon D₂O addition |

| C3 / C5 (Ring Carbon) | ¹³C | 140.0 – 170.0 | Singlet (Proton-decoupled) |

| C=S (Thione Derivative) | ¹³C | 160.0 – 180.0 | Highly deshielded singlet |

| N-Alkyl Substituent | ¹H | 3.5 – 4.5 | Upfield multiplet/singlet depending on chain |

| N-Aryl Substituent | ¹H | 7.0 – 8.5 | Downfield multiplets (ortho, meta, para coupling) |

References

- BenchChem.

- MDPI. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Molecules,

- MDPI. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles." Molecules, _

- NIScPR.

- Semantic Scholar (Kubota & Uda). "1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles." Chemical & Pharmaceutical Bulletin,

- BenchChem.

- SciSpace. "Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization..." Journal of the Serbian Chemical Society,

Sources

Ionization Dynamics and the Causality of Cationization

Title: Unlocking the Structural Complexity of Novel Triazole Compounds: Advanced Mass Spectrometry and LC-MS/MS Workflows

Abstract The 1,2,3- and 1,2,4-triazole scaffolds are highly versatile pharmacophores integral to the development of novel antifungals, neuroprotectants, and agricultural agents. However, their mass spectrometric (MS) characterization presents distinct analytical hurdles. Polar triazoles often exhibit poor fragmentation efficiency and are highly susceptible to matrix-induced ion suppression. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical gas-phase ion chemistry and field-proven LC-MS/MS methodologies. This guide explores the causality behind ionization choices, mechanistic fragmentation pathways, and provides a self-validating protocol for robust quantification.

The foundation of any robust mass spectrometry method lies in the ionization source. For synthesized triazole compounds, mass spectrometry is an indispensable tool for structural elucidation and quantification[1]. As detailed in 1, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the triazole nitrogen atoms, which readily accept a proton to form [M+H]+ ions[1].

The Cationization Shift: While protonation is standard, the intentional introduction of alkali metal ions ( Na+ , K+ , Cs+ ) into the mobile phase can fundamentally alter the fragmentation pathways. For instance, 2 demonstrates that protonated ions typically fragment via the loss of a C3H4O3 unit[2]. However, cationization with alkali metals induces progressive conformational changes in the macrocycle. This shifts the primary fragmentation pathway to the loss of C3H2O2 , with the branching ratio increasing alongside the ionic radius of the metal[2]. By leveraging this causality, analysts can force alternative fragmentation pathways to reveal structural nuances hidden under standard protonated conditions.

Mechanistic Fragmentation Pathways

Understanding Collision-Induced Dissociation (CID) is critical for optimizing Multiple Reaction Monitoring (MRM) transitions. The electron-impact and CID-induced fragmentation of 1,2,4-triazoles typically involves the sequential loss of neutral molecules. The cleavage of the triazole ring often results in the expulsion of nitrogen gas ( N2 , -28 Da) or hydrogen cyanide ( HCN , -27 Da). Because polar triazoles often yield only a single predominant fragment ion, mapping these pathways is essential for structural confirmation.

Fig 1. Divergent collision-induced dissociation (CID) pathways of novel triazole compounds.

Overcoming Matrix Interference: Orthogonal Gas-Phase Separation

When analyzing triazole derivatives in complex biological or environmental matrices, LC-MS/MS typically suffers from high chemical noise. Because these compounds are polar, they co-elute with endogenous matrix components.

To bypass chromatographic limitations, orthogonal gas-phase separation is employed. A study on 3 demonstrates that Differential Mobility Spectrometry (DMS) drastically reduces chemical noise[3]. DMS applies an asymmetric waveform to separate ions based on their mobility in high and low electric fields prior to entering the mass analyzer. This trajectory-based separation resolves triazole analytes from isobaric matrix interferences, significantly improving the Signal-to-Noise (S/N) ratio.

Quantitative Data Presentation: MS Platform Comparison

Table 1: Comparative Analysis of Mass Spectrometry Platforms for Triazoles

| Mass Spectrometry Platform | Primary Application | Strengths for Triazole Analysis | Limitations |

| Triple Quadrupole (QqQ) | High-throughput quantification | Gold standard for MRM sensitivity; excellent linear dynamic range. | Low resolution; struggles with isobaric matrix interferences. |

| Quadrupole Time-of-Flight (Q-TOF) | Structural elucidation | High mass accuracy (<2 ppm); full-scan sensitivity for unknowns. | Lower quantitative dynamic range compared to QqQ. |

| Ion Trap (MSn) | Mechanistic studies | Capable of multi-stage fragmentation ( MSn ) to map complex pathways. | Poor quantitative reproducibility; low-mass cutoff in CID. |

| QqQ with DMS (SelexION) | Complex matrix analysis | Trajectory-based gas-phase separation removes isobaric chemical noise. | Slight reduction in absolute ion transmission due to the DMS cell. |

Self-Validating Experimental Protocol: LC-DMS-MS/MS of Triazole Derivatives

The following protocol provides a robust framework for HPLC-ESI-MS/MS analysis in human plasma, adapted from the 4[4]. This methodology is designed as a self-validating system ; by integrating isotopically labeled internal standards (IS) and continuous ion-ratio monitoring, the system automatically flags matrix effects or extraction failures.

Fig 2. Self-validating LC-DMS-MS/MS analytical workflow for triazole quantification.

Step-by-Step Methodology:

Step 1: Matrix-Matched Calibration & IS Addition

-

Action: Spike 50 µL of human plasma with 10 µL of an isotopically labeled Internal Standard (e.g., Voriconazole-d3 at 1 µg/mL).

-

Causality: The IS co-elutes with the target analyte, experiencing identical ion suppression. Calculating the peak area ratio (Analyte/IS) inherently corrects for matrix effects. If the absolute IS area drops below 50% of a neat standard, the system self-validates by flagging the sample for severe matrix interference.

Step 2: Protein Precipitation & Extraction

-

Action: Add 200 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) to the sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Pass the supernatant through a 0.22 µm cellulose acetate membrane.

-

Causality: Triazole antifungals are highly protein-bound. The organic solvent denatures plasma proteins, releasing the bound drug into the supernatant, while the filtration step prevents column clogging and source contamination.

Step 3: Chromatographic Separation

-

Action: Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 4 minutes.

-

Causality: The C18 stationary phase provides excellent hydrophobic retention for the triazole core. Acetonitrile is chosen over methanol due to its lower viscosity and superior desolvation properties in the ESI source, yielding sharper peaks.

Step 4: Orthogonal Gas-Phase Separation (DMS)

-

Action: Activate the DMS cell with a Separation Voltage (SV) of 3500 V. Optimize the Compensation Voltage (CoV) specifically for the triazole analyte (typically between -5 V and +15 V) while introducing a chemical modifier (e.g., isopropanol) into the transport gas.

-

Causality: The modifier clusters with the triazole ions during the low-field portion of the waveform and declusters during the high-field portion. This amplifies the mobility differences between the triazole and isobaric matrix noise, allowing only the target analyte to pass through the orifice.

Step 5: MRM Data Acquisition & Integrity Check

-

Action: Monitor two MRM transitions per analyte (Quantifier and Qualifier). For example, Voriconazole transitions m/z 350.1 → 127.0 (Quantifier) and m/z 350.1 → 281.1 (Qualifier).

-

Causality & Validation: The system calculates the ratio between the quantifier and qualifier ions. If the ratio deviates by more than ±20% from the reference standard, the peak is flagged as contaminated, ensuring the scientific integrity of the reported concentration.

References

- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds Source: BenchChem URL

- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology Source: SCIEX URL

- Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

- Source: Journal of the American Society for Mass Spectrometry (via NIH)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effects of alkali metal ion cationization on fragmentation pathways of triazole-epothilone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Regioselective N-Alkylation of 1,2,4-Triazol-3-amine

Executive Summary & Mechanistic Insights

The 1,2,4-triazol-3-amine (3-amino-1,2,4-triazole) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to modulate lipophilicity, solubility, and target-binding affinity in drug development[1]. However, functionalizing this heterocycle presents a classic challenge in regioselectivity. As an ambident nucleophile, the molecule possesses four potential sites for electrophilic attack: the endocyclic N1, N2, and N4 atoms, as well as the exocyclic primary amine at C3.

The Causality of Regioselectivity:

-

Exocyclic vs. Endocyclic Attack: The lone pair of electrons on the exocyclic -NH₂ group is highly delocalized into the electron-deficient triazole ring via resonance. This significantly lowers its nucleophilicity. Consequently, under standard alkylation conditions, the reaction occurs almost exclusively at the endocyclic nitrogen atoms rather than the exocyclic amine[2].

-

N1 vs. N2/N4 Attack: The regioselectivity among the ring nitrogens is governed by steric hindrance and thermodynamic stability. The N2 and N4 positions are directly adjacent to the C3-amino group. Alkylation at these sites introduces severe steric repulsion. Conversely, the N1 position is adjacent to the unsubstituted C5 atom, making it the least sterically hindered and the thermodynamically favored site for S_N2 attack[3].

By carefully selecting the base and solvent system, researchers can drive the reaction to predominantly yield the N1-alkylated isomer.

Experimental Design & Reaction Pathway

To achieve high N1-regioselectivity, the protocol utilizes Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) .

-

Why K₂CO₃? The endocyclic N-H of 3-amino-1,2,4-triazole has a pKa of ~10. K₂CO₃ is a mild base perfectly suited to quantitatively deprotonate the ring to form a highly reactive triazolide anion without causing unwanted side reactions (e.g., E2 elimination of the alkyl halide), which can occur with stronger bases like NaH.

-

Why DMF? As a polar aprotic solvent, DMF optimally solvates the potassium cation, leaving a "naked" and highly nucleophilic triazolide anion ready for electrophilic addition.

Mechanistic workflow for the regioselective N-alkylation of 3-amino-1,2,4-triazole.

Step-by-Step Experimental Protocol

Safety & Precautions: DMF is a reproductive toxin and readily absorbs through the skin. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.

Reagents and Materials

-

3-Amino-1,2,4-triazole: 1.0 equiv (Limiting reagent)

-

Alkyl Halide (e.g., Benzyl bromide or 1-Bromohexane): 1.05 equiv

-

Potassium Carbonate (K₂CO₃): 1.5 equiv (Anhydrous, finely powdered)

-

N,N-Dimethylformamide (DMF): Anhydrous (0.5 M relative to triazole)

-

Extraction Solvents: Ethyl Acetate (EtOAc), 5% aqueous LiCl solution, Brine.

Procedure

-

Generation of the Triazolide Anion:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1,2,4-triazole (10.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

-

Add anhydrous K₂CO₃ (15.0 mmol) in a single portion.

-

Self-Validation Step: Stir the suspension at room temperature (20–25 °C) for 30 minutes. This pre-stirring is critical to ensure complete deprotonation of the endocyclic N-H before the electrophile is introduced, preventing mixed tautomeric reactions.

-

-

Electrophilic Addition:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add the alkyl halide (10.5 mmol) dropwise over 10–15 minutes.

-

Causality Check: Dropwise addition minimizes local concentration spikes of the electrophile, suppressing the formation of over-alkylated (triazolium) byproducts[2].

-

-

Reaction Propagation:

-

Remove the ice bath and gradually warm the mixture to 60 °C. Stir for 4–8 hours.

-

Monitor the reaction via TLC (Eluent: 5–10% MeOH in DCM). The N1-alkylated product typically runs higher (less polar) than the starting material.

-

-

Quenching and Workup:

-

Cool the mixture to room temperature and quench by adding 50 mL of ice-cold distilled water.

-

Extract the aqueous layer with EtOAc (3 × 30 mL).

-

Causality Check: DMF is highly miscible with EtOAc. To effectively partition and remove DMF from the organic phase, wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine (2 × 30 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% Methanol in Dichloromethane) to isolate the pure N1-alkyl-1,2,4-triazol-3-amine.

-

Quantitative Data & Optimization Matrix

The table below summarizes the expected regioselectivity and yield profiles of 3-amino-1,2,4-triazole alkylation across various literature-validated conditions[2],[3].

| Reaction Condition | Base / Catalyst | Solvent | Temp (°C) | Major Product | N1-Alkylation Yield | Competing Byproducts |

| Mild Basic (Standard) | K₂CO₃ (1.5 eq) | DMF | 60 °C | N1-Alkyl | 75–85% | N2/N4-Alkyl (<10%) |

| Strong Basic | NaH (1.2 eq) | THF | 25 °C | N1-Alkyl | 60–70% | N2/N4-Alkyl (15–20%) |

| Acidic Catalysis | t-BuOH / HClO₄ | t-BuOH | 80 °C | N1-Alkyl | 65–75% | N1,N4-Dialkyl (<5%) |

| Neutral (No Base) | None | Acetone | 40 °C | N1,N4-Dialkyl | < 10% (Mono) | N1,N4-Dialkyl (Major) |

Note: The exocyclic primary amine remains unreacted across all listed conditions due to resonance stabilization.

References

- Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole - ResearchG

- 1-Hexyl-1h-1,2,4-triazol-3-amine | Benchchem.

- Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine - MDPI.

Sources

Application Note: In Vitro Assay Development for 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Executive Summary

The compound 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine represents a highly privileged fragment scaffold in modern medicinal chemistry, particularly for targeting metalloenzymes such as Cytochrome P450 51 (CYP51 / Lanosterol 14α-demethylase). As a Senior Application Scientist, I have designed this technical guide to establish a robust, self-validating in vitro assay cascade for evaluating this compound and its derivatives. Moving beyond basic procedural steps, this guide emphasizes the causality behind assay design—ensuring that primary target engagement, functional enzymatic inhibition, and off-target selectivity are rigorously uncoupled and quantified.

Scientific Rationale & Mechanism of Action

The structural anatomy of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine is perfectly primed for CYP51 inhibition, a clinically validated mechanism for antifungal and antiparasitic therapies[1].

The mechanism of action relies on three distinct pharmacophore interactions:

-

Heme Coordination: The unsubstituted N4 nitrogen of the 1,2,4-triazole ring acts as a Lewis base, directly coordinating with the prosthetic heme iron (Fe³⁺) in the CYP51 active site. This displaces the native water ligand, resulting in a classic "Type II" binding signature[2].

-

Hydrophobic Anchoring: The 2-chlorobenzyl moiety is projected into the highly hydrophobic substrate access channel, displacing ordered water molecules and driving binding affinity through favorable entropic gains and π-π interactions.

-

Hydrogen Bonding: The amine group at the 3-position provides a critical vector for hydrogen bonding with the surrounding polar residues or the active site water network, differentiating it from simpler triazole scaffolds.

Fig 1. Mechanistic binding interactions of the test compound within the CYP51 active site.

Hit-to-Lead Assay Cascade

To prevent false positives and ensure translational relevance, the evaluation of this compound must follow a strict hierarchy: physical binding → functional inhibition → selectivity profiling.

Fig 2. Hit-to-lead assay workflow for evaluating triazole-based CYP51 inhibitors.

Experimental Protocols

Protocol A: Primary Target Engagement (UV-Vis Spectral Binding Assay)

Causality & Rationale: Direct coordination of the triazole to the heme iron alters the electronic state of the porphyrin ring, shifting it from a high-spin/low-spin equilibrium to a strictly low-spin state. This manifests as a Type II difference spectrum (peak at ~425 nm, trough at ~390 nm)[3]. By monitoring this shift, we directly quantify the dissociation constant ( Kd ) without the confounding variables of enzymatic turnover.

Self-Validation System: A parallel titration using a non-coordinating analog (e.g., a compound lacking the free N4 nitrogen) must be run to establish the baseline noise. Fluconazole serves as the positive control[1].

Step-by-Step Methodology:

-

Protein Preparation: Dilute recombinant Candida albicans CYP51 (CaCYP51) to a final concentration of 2.0 µM in assay buffer (20 mM potassium phosphate, pH 7.4, 10% glycerol, 0.5 mM EDTA)[3].

-

Baseline Establishment: Aliquot 100 µL of the protein solution into a 384-well UV-transparent microplate. Record the baseline absorbance from 350 nm to 500 nm.

-

Compound Titration: Add 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine in a 12-point concentration-response curve (0.05 µM to 50 µM, final DMSO ≤ 1%).

-

Incubation & Reading: Incubate for 10 minutes at room temperature to reach equilibrium. Read the absorbance spectra again.

-

Data Analysis: Calculate the maximum absorbance difference ( ΔAmax=A425−A390 ). Plot ΔAmax against compound concentration and fit to the Michaelis-Menten or Hill equation to derive the Kd [2].

Protocol B: In Vitro Enzymatic Inhibition Assay (LC-MS/MS)

Causality & Rationale: Binding does not strictly guarantee functional inhibition. This assay measures the actual blockade of lanosterol 14α-demethylation. CYP51 requires an obligate electron transfer partner, cytochrome P450 reductase (CPR), to function[4].

Self-Validation System: A "No-NADPH" negative control is mandatory. Because the catalytic cycle is entirely dependent on electron transfer from NADPH via CPR, the No-NADPH well confirms that any observed lanosterol depletion is strictly enzyme-driven and not an artifact of compound precipitation or non-specific plate binding.

Step-by-Step Methodology:

-

System Reconstitution: In a 96-well plate, combine 0.5 µM CaCYP51 and 2.0 µM recombinant CPR in 50 mM potassium phosphate buffer (pH 7.4)[4].

-

Inhibitor Pre-incubation: Add the test compound (serial dilutions) and pre-incubate at 37°C for 15 minutes.

-

Substrate Addition: Introduce 50 µM lanosterol (dissolved in a minimal volume of Tween-80/methanol to ensure solubility)[4].

-

Reaction Initiation: Add 1 mM NADPH to start the reaction.

-

Quenching: After 30 minutes at 37°C, quench the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Extraction & Analysis: Vortex vigorously, centrifuge to separate phases, and extract the upper organic layer. Evaporate to dryness under nitrogen gas, reconstitute in methanol, and quantify the remaining lanosterol and the 14-demethylated product via LC-MS/MS. Calculate the IC50 .

Protocol C: Selectivity and Counter-Screening

Causality & Rationale: The triazole pharmacophore is notorious for off-target binding to human cytochrome P450 enzymes, which can lead to severe hepatotoxicity or drug-drug interactions. It is critical to ensure the compound selectively targets fungal/parasitic CYP51 over human orthologs.

Step-by-Step Methodology:

-

Run parallel enzymatic assays utilizing recombinant human CYP51A1 and human CYP3A4[4].

-

For CYP3A4, utilize a standard luminescent substrate assay (e.g., Luciferin-IPA) to rapidly assess off-target liability.

-

Calculate the Selectivity Index (SI) = ( IC50 human isoform) / ( IC50 target isoform). An SI > 50 is the standard threshold for lead advancement.

Quantitative Data Presentation

The following table summarizes the expected data structure for validating 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine against industry-standard controls.

| Compound | CaCYP51 Kd (µM) | CaCYP51 IC50 (µM) | hCYP51A1 IC50 (µM) | Selectivity Index (hCYP51 / CaCYP51) |

| 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine | 0.45 ± 0.05 | 1.20 ± 0.12 | > 50.0 | > 41x |

| Fluconazole (Positive Control) | 0.15 ± 0.02 | 0.30 ± 0.04 | > 50.0 | > 166x |

| Posaconazole (Positive Control) | 0.02 ± 0.01 | 0.05 ± 0.01 | 2.50 ± 0.30 | 50x |

| Non-coordinating Analog (Negative Control) | > 100.0 | > 100.0 | > 100.0 | N/A |

Note: Data presented is representative for assay validation and benchmarking purposes.

References

-

Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. Source: rsc.org. URL: 1

-

Exploring Cryptococcus neoformans CYP51 and Its Cognate Reductase as a Drug Target. Source: mdpi.com. URL: 2

-

Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51. Source: plos.org. URL: 3

-

Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Source: nih.gov. URL: 4

Sources

- 1. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00863D [pubs.rsc.org]

- 2. Exploring Cryptococcus neoformans CYP51 and Its Cognate Reductase as a Drug Target [mdpi.com]

- 3. Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51 | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Molecular Docking and Interaction Profiling of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Document Type: Standard Operating Procedure & Application Note Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its robust biological activities, including antifungal, antimycobacterial, and central nervous system (CNS) modulation[1][2]. Specifically, 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine presents a highly functionalized architecture: the triazole ring acts as a potent metal-coordinating moiety, the 2-chlorobenzyl group provides lipophilic interactions and halogen bonding capabilities, and the 3-amine group serves as a critical hydrogen bond donor[2][3].

This application note provides a comprehensive, self-validating computational protocol for evaluating the binding affinity and molecular interactions of this compound with its primary established targets: Lanosterol 14-α-demethylase (CYP51) [4][5] and secondary targets such as Mycobacterium tuberculosis KatG [6].

Mechanistic Rationale & Target Selection

To design an effective docking experiment, one must first understand the causality of the ligand-target interaction.

Primary Target: Lanosterol 14-α-demethylase (CYP51)

Agricultural and pharmaceutical 1,2,4-triazoles are potent cytochrome P450 modulators[4]. In fungal pathogens, CYP51 is responsible for the demethylation of lanosterol, a critical step in ergosterol biosynthesis. The mechanism of inhibition is driven by the coordination of the triazole N4 atom to the heme iron within the CYP51 active site[2]. The 1-(2-chlorobenzyl) moiety is hypothesized to occupy the hydrophobic substrate access channel, while the 3-amine group forms stabilizing hydrogen bonds with polar residues (e.g., Tyr118 or Tyr132) in the binding pocket.

Secondary Target: Mtb KatG

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives against Mycobacterium tuberculosis by targeting the KatG enzyme[6]. Inhibition of KatG disrupts the bacterial oxidative stress response, leading to the intracellular accumulation of reactive oxygen species (ROS)[6].

Figure 1: Mechanism of CYP51 inhibition by triazole derivatives disrupting ergosterol synthesis.

Experimental Protocol: Self-Validating Molecular Docking

To ensure scientific integrity and reproducibility, this protocol employs a self-validating workflow. The inclusion of a co-crystallized ligand re-docking step guarantees that the grid parameters and scoring functions are accurately calibrated before evaluating the novel triazole compound.

Phase 1: Ligand Preparation

Rationale: The protonation state of the 3-amine group and the tautomeric state of the triazole ring drastically alter the electrostatic potential and hydrogen-bonding network.

-

Structure Generation: Sketch 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine in a 2D molecular editor and convert it to 3D.

-

State Assignment: Use tools like LigPrep (Schrödinger) or OpenBabel to generate ionization states at physiological pH (7.4 ± 0.2). Ensure the amine group (-NH2) is evaluated for both neutral and protonated (-NH3+) states, though the neutral state is typically favored due to the electron-withdrawing nature of the triazole ring.

-

Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy, avoiding local minima artifacts.

Phase 2: Protein Preparation

Rationale: Raw PDB structures contain artifacts (missing side chains, incorrect bond orders, unassigned metal charges) that will invalidate docking results.

-

Structure Retrieval: Download the target structure (e.g., C. albicans CYP51, PDB ID: 5V5Z).

-

Cofactor Processing: Isolate the heme prosthetic group. Critical Step: Manually verify the formal charge of the heme iron (Fe²⁺ or Fe³⁺ depending on the resting state) and ensure coordination bonds to the proximal cysteine are defined.

-

Water Removal: Delete bulk water molecules (>3 Å from the active site). Retain highly conserved bridging water molecules that mediate ligand-protein interactions.

-

Hydrogen Bond Optimization: Use PROPKA to assign protonation states to histidine, aspartate, and glutamate residues at pH 7.4.

Phase 3: Grid Generation & Docking Execution

-

Grid Definition: Center the docking grid box (15 Å × 15 Å × 15 Å) strictly on the heme iron atom. This ensures the algorithm explores the metal-coordination space.

-

Validation (Re-docking): Extract the native co-crystallized azole inhibitor (e.g., posaconazole or fluconazole) and re-dock it into the generated grid.

-

Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å . If > 2.0 Å, grid parameters or metal charges must be recalibrated.

-

-